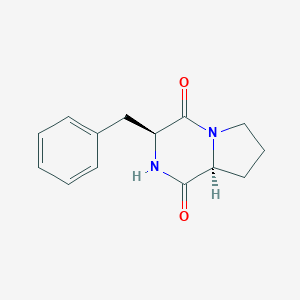

Cyclo(Phe-Pro)

説明

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- has been reported in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBUWPVZSXDWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933019 | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3705-26-8, 14705-60-3, 26488-24-4 | |

| Record name | (3S-trans)-3-Benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003705268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A 64863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014705603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanyl-prolyl diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026488244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(D-phenylalanyl-L-prolyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyl-1-hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Chemical Properties of Cyclo(Phe-Pro)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-phenylalanyl-L-proline), commonly abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are prevalent secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates. Cyclo(Phe-Pro) has garnered significant scientific interest due to its diverse biological activities, which include roles in bacterial communication (quorum sensing), modulation of host immune responses, and potential as an antifungal agent.[1] This guide provides a detailed overview of its fundamental chemical properties, analytical methodologies, and key biological signaling pathways.

Physicochemical Properties

Cyclo(Phe-Pro) is typically isolated or synthesized as a white to off-white solid or powder. Its core chemical structure consists of phenylalanine and proline amino acid residues linked in a cyclic amide structure.

Table 1: Physicochemical Data for Cyclo(L-Phe-L-Pro)

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3S,8aS)-3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Synonyms | cFP, Cyclo-L-phenylalanyl-L-proline, A-64863 | [2] |

| Molecular Formula | C₁₄H₁₆N₂O₂ | |

| Molecular Weight | 244.29 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 146-148 °C | |

| Boiling Point | 509.5 ± 39.0 °C (Predicted) | |

| Density | 1.26 - 1.3 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C; -20°C for long-term stability |

| Stability | Stable for ≥ 4 years at -20°C. Solutions are unstable and should be prepared fresh.[3] | |

Solubility Profile

The solubility of Cyclo(Phe-Pro) is a critical parameter for its application in biological assays and formulation development. While it has limited solubility in water, it is readily soluble in various organic solvents.

Table 2: Solubility Data for Cyclo(L-Phe-L-Pro)

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Limited | |

| Dimethylformamide (DMF) | 1 mg/mL | [2] |

| Ethanol | 1 mg/mL | [2] |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Other Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of Cyclo(Phe-Pro) rely on several standard analytical techniques.

Table 3: Spectroscopic Data for Cyclo(L-Phe-L-Pro) in CDCl₃

| Technique | Observed Data | Source(s) |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ, ppm): 7.38 (t, J = 7.3 Hz, 2H), 7.31 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 7.5 Hz, 2H), 5.92 (s, 1H), 4.32 (dd, J = 10.4, 3.7 Hz, 1H), 4.11 (t, J = 8.1 Hz, 1H), 3.68 (dt, J = 12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 2H), 2.84 (dd, J = 14.5, 10.3 Hz, 1H), 2.36 (dt, J = 13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H), 2.02–1.87 (m, 2H). | [4] |

| ¹³C NMR | Chemical Shifts (δ, ppm): 169.70, 165.05, 135.77, 129.27, 129.17, 127.60, 59.12, 56.31, 45.49, 36.80, 28.33, 22.51. | [4] |

| Mass Spectrometry | HRMS (ESI, m/z): [M+H]⁺ calculated for C₁₄H₁₇N₂O₂: 245.1285; observed: 245.1290. Common fragmentation involves the loss of moieties from the diketopiperazine ring.[4][5] | [4] |

| HPLC Assay | Purity ≥95% |

| UV Spectroscopy | in Methanol: λ_max = 220 nm (ε ≈ 3700 M⁻¹cm⁻¹) |[4] |

Experimental Protocols

Synthesis and Purification Workflow

The synthesis of Cyclo(Phe-Pro) stereoisomers can be achieved through established chemical methods, followed by rigorous purification, typically using high-performance liquid chromatography (HPLC).[4][6]

Caption: Workflow for Cyclo(Phe-Pro) Synthesis and Analysis.

Protocol: Semi-Preparative HPLC Purification

A common method for purifying synthetic Cyclo(Phe-Pro) involves reversed-phase HPLC.[6][7]

-

Column: C18 reversed-phase semi-preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Ultrapure water with 0.05% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.05% TFA.

-

Gradient: A linear gradient of 5–95% Mobile Phase B over 10 minutes.

-

Flow Rate: Approximately 15 mL/min.

-

Detection: UV detection at 210 nm and 254 nm.

-

Elution: Fractions containing Cyclo(Phe-Pro) typically elute between 7.0 and 7.6 minutes under these conditions.[6]

-

Post-Processing: Collected fractions are pooled and lyophilized to yield the purified peptide as a powder.

Protocol: Electronic Circular Dichroism (ECD) Spectroscopy

ECD is a powerful technique for the unambiguous assignment of stereochemistry in chiral molecules like Cyclo(Phe-Pro).[4]

-

Instrument: Circular Dichroism Spectrophotometer.

-

Sample Preparation: Dissolve the purified sample in spectroscopic grade methanol to a concentration of 0.1 mg/mL.

-

Cuvette: Use a 1 mm optical path quartz cuvette.

-

Measurement Parameters:

-

Temperature: 25 °C.

-

Wavelength Range: 190 to 300 nm.

-

-

Data Analysis: The resulting spectrum is compared against reference spectra of the known stereoisomers to determine the absolute configuration.[4]

Biological Activity and Signaling Pathways

Cyclo(Phe-Pro) is not an inert molecule; it actively participates in and modulates key biological processes, particularly in host-pathogen interactions.

Inhibition of RIG-I Mediated Antiviral Response

Cyclo(Phe-Pro) is known to suppress the host's innate antiviral immunity. It achieves this by directly targeting the pattern recognition receptor RIG-I (Retinoic acid-inducible gene I).[2][3][8]

-

Binding: Cyclo(Phe-Pro) binds to the 2CARD domain of RIG-I.

-

Inhibition of Ubiquitination: This binding prevents the ubiquitination of RIG-I by the ligase TRIM25.

-

Suppression of Downstream Signaling: The lack of ubiquitination abrogates the activation of IRF-3 (Interferon Regulatory Factor 3).

-

Outcome: The production of Type I Interferons (e.g., IFN-β) is significantly reduced, which can enhance susceptibility to certain viral infections like Hepatitis C Virus (HCV) and influenza.[2][8]

Caption: Inhibition of the RIG-I Signaling Pathway by Cyclo(Phe-Pro).

Role in Bacterial Quorum Sensing

Cyclo(Phe-Pro) is a quorum-sensing (QS) molecule, a chemical signal used by bacteria to coordinate group behaviors based on population density.[2][9][10] In Pseudomonas aeruginosa, the QS system is complex, involving multiple signaling molecules like acyl-homoserine lactones (AHLs). Cyclo(Phe-Pro) can interact with and modulate these LuxR-based QS systems, influencing the expression of virulence factors and biofilm formation.[10][11]

Caption: Modulation of Quorum Sensing in P. aeruginosa by Cyclo(Phe-Pro).

Inhibition of the NF-κB Pathway

In host macrophages, Cyclo(Phe-Pro) has been shown to suppress inflammatory responses stimulated by lipopolysaccharide (LPS). It achieves this by inhibiting key steps in the NF-κB signaling cascade, including the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents NF-κB from translocating to the nucleus and activating pro-inflammatory gene expression.[1][12]

Conclusion

Cyclo(Phe-Pro) is a structurally simple yet functionally complex cyclic dipeptide. Its well-defined chemical and physical properties, combined with its potent biological activities, make it a molecule of significant interest in the fields of chemical biology, immunology, and drug discovery. The protocols and data presented in this guide offer a foundational resource for researchers working with this important natural product.

References

- 1. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. youtube.com [youtube.com]

- 10. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Can Biofilm Be Reversed Through Quorum Sensing in Pseudomonas aeruginosa? [frontiersin.org]

- 12. Cyclo(Phe-Pro) Produced by the Human Pathogen Vibrio vulnificus Inhibits Host Innate Immune Responses through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Cyclo(Phe-Pro)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-phenylalanyl-L-proline), commonly referred to as Cyclo(Phe-Pro) or cFP, is a naturally occurring cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. Initially identified as a secondary metabolite from various microorganisms, Cyclo(Phe-Pro) has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of Cyclo(Phe-Pro), its wide-ranging natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological effects, including the modulation of key signaling pathways, and presents quantitative data on its various activities to support further research and drug development endeavors.

Discovery and Natural Occurrence

Cyclo(Phe-Pro) is a ubiquitous secondary metabolite produced by a vast array of microorganisms. Its discovery is not attributed to a single event but rather through numerous studies isolating and identifying bioactive compounds from various natural sources. It is frequently found in complex environments such as soil and marine ecosystems, as well as in fermented food products[1].

The biosynthesis of Cyclo(Phe-Pro) is primarily attributed to two enzymatic pathways. The most common route involves non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that can produce a wide variety of peptide-based natural products. Cyclo(Phe-Pro) can be a direct product of an NRPS or a truncated by-product of the synthesis of a larger peptide[2][3]. Additionally, a newer family of tRNA-dependent enzymes known as cyclodipeptide synthases (CDPSs) has been identified as being involved in the biosynthesis of cyclic dipeptides.

Table 1: Natural Sources of Cyclo(Phe-Pro)

| Category | Producing Organism(s) | Source/Environment | Reference(s) |

| Bacteria | Vibrio vulnificus, Vibrio cholerae | Marine environments, human pathogen | [2][4] |

| Streptomyces sp. (e.g., US24 strain) | Soil | [2] | |

| Lactobacillus plantarum | Fermented foods (e.g., kimchi), human gut | [5] | |

| Pseudomonas fluorescens, Pseudomonas alcaligenes | Soil, water | [6] | |

| Burkholderia seminalis | Environmental | ||

| Bacillus subtilis, Bacillus amyloliquefaciens | Soil, marine sediments | [6][7] | |

| Fungi | Aspergillus flavus | Jellyfish-derived | [8] |

| Aspergillus niger | Marine sediment | ||

| Penicillium sp. | Environmental | [9] | |

| Food | Various lactic acid bacteria | Fermented foods (e.g., kimchi, cheese, beer) | [1] |

Experimental Protocols

Isolation and Purification of Cyclo(Phe-Pro) from Microbial Culture

This protocol is a generalized procedure based on methods described for isolating cyclic dipeptides from bacterial and fungal cultures[10].

Workflow for Isolation and Purification

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach [mdpi.com]

Cyclo(Phe-Pro) Biosynthesis in Bacteria: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathways, regulatory networks, and experimental methodologies for the study of a key bacterial signaling molecule.

Introduction

Cyclo(L-phenylalanyl-L-proline), or Cyclo(Phe-Pro) (cFP), is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. It is produced by a wide range of bacteria, including species of Vibrio, Streptomyces, Lactobacillus, and Pseudomonas.[1][2][3] In the microbial world, cFP functions as a crucial signaling molecule, playing a significant role in quorum sensing, biofilm formation, and virulence.[4] Its ability to modulate host-pathogen interactions has also made it a molecule of interest for drug development professionals. This technical guide provides a comprehensive overview of the biosynthesis of cFP in bacteria, detailing the enzymatic pathways, presenting quantitative data, outlining key experimental protocols, and visualizing the associated signaling and experimental workflows.

Core Biosynthesis Pathways

The biosynthesis of Cyclo(Phe-Pro) in bacteria is primarily accomplished through two distinct enzymatic pathways:

-

Non-ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that act as assembly lines for the synthesis of peptides without the involvement of ribosomes. In the context of cFP synthesis, a di-modular NRPS would first activate L-phenylalanine and L-proline as aminoacyl adenylates. These activated amino acids are then tethered to the NRPS via thioester linkages to peptidyl carrier protein (PCP) domains. A condensation (C) domain then catalyzes the formation of the peptide bond between the two amino acids. Finally, a thioesterase (TE) domain at the C-terminus of the NRPS catalyzes the cyclization and release of the dipeptide, forming Cyclo(Phe-Pro).[4][5] In some cases, cFP can also be formed as a byproduct of the synthesis of longer peptides by larger NRPSs.[1]

-

Cyclodipeptide Synthases (CDPSs): This recently discovered family of enzymes utilizes a different mechanism for cyclodipeptide synthesis. Instead of activating free amino acids, CDPSs hijack aminoacyl-tRNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis. The catalytic cycle involves the sequential binding of two aa-tRNAs. The aminoacyl group of the first aa-tRNA is transferred to a conserved serine residue on the enzyme, forming a covalent intermediate. The second aa-tRNA then delivers its aminoacyl group, which attacks the first aminoacyl group, forming a dipeptidyl-enzyme intermediate. This is followed by an intramolecular cyclization that releases the cyclodipeptide.[5][6]

Quantitative Data on Cyclo(Phe-Pro) Production and Activity

The production and biological activity of Cyclo(Phe-Pro) can vary significantly depending on the bacterial species, culture conditions, and the biological context. The following tables summarize some of the available quantitative data.

| Bacterial Species | Production Yield/Concentration | Reference |

| Streptomyces violascens VS | 2.3 g/L (of a purified antibiotic fraction containing cFP) | [7] |

| Lactobacillus plantarum MiLAB 393 | Not explicitly quantified, but identified as a major antifungal compound | [2] |

| Biological Activity | Effective Concentration | Assay | Reference |

| Antifungal activity against Aspergillus fumigatus | MIC = 20 mg/mL | Microtiter well spore germination bioassay | [2] |

| Inhibition of Staphylococcus aureus biofilm formation | 12.3 mmol/L (inhibited virulence factor production and biofilm formation) | Crystal violet staining | [8] |

| Induction of hydroperoxidase expression in Vibrio vulnificus | 1 mM | qRT-PCR | [9] |

Key Experimental Protocols

Extraction and Purification of Cyclo(Phe-Pro) from Bacterial Culture

This protocol provides a general framework for the extraction and purification of cFP from a liquid bacterial culture. Optimization may be required depending on the bacterial strain and culture medium.

Materials:

-

Bacterial culture broth

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., dichloromethane and methanol)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. Carefully decant and collect the supernatant.

-

Liquid-Liquid Extraction:

-

Transfer the cell-free supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic (EtOAc) layer will contain the cFP.

-

Collect the organic layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.[10][11]

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.

-

Filter to remove the drying agent.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.[12]

-

-

Silica Gel Chromatography (Optional Pre-purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

-

Collect fractions and analyze them for the presence of cFP using Thin Layer Chromatography (TLC) or HPLC.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Dissolve the partially purified extract in the HPLC mobile phase.

-

Inject the sample onto a preparative or semi-preparative C18 HPLC column.

-

Elute with a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid or formic acid). A common gradient is a linear increase from 5% to 95% acetonitrile over 10 minutes.[13][14]

-

Monitor the elution profile using a UV detector at wavelengths such as 210 nm and 254 nm.[14]

-

Collect the fractions corresponding to the cFP peak.

-

Confirm the identity and purity of the collected fractions using analytical HPLC and Mass Spectrometry.

-

Quantification of Cyclo(Phe-Pro) by HPLC-MS/MS

This protocol outlines the general steps for the quantitative analysis of cFP in a bacterial extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

-

C18 analytical column (e.g., 2.1 x 150 mm, 5 µm particle size).[15]

Sample Preparation:

-

Prepare a calibration curve using a certified standard of Cyclo(Phe-Pro).

-

Prepare the bacterial extract as described in the previous protocol and reconstitute it in a known volume of the initial mobile phase.

LC-MS/MS Parameters:

-

Mobile Phase A: Water with 0.1% formic acid.[15]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 80-95%) over several minutes to elute the cFP.[15]

-

Flow Rate: 250 µL/min for a 2.1 mm ID column.[15]

-

Injection Volume: 5 µL.[15]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

-

MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion for cFP [M+H]⁺ is m/z 245.1.[14][15] Common product ions for fragmentation are m/z 70.2 (immonium ion of Pro) and m/z 120.1 (immonium ion of Phe).[15]

Biofilm Inhibition Assay using Crystal Violet

This assay is a common method to quantify the effect of a compound on bacterial biofilm formation.

Materials:

-

96-well microtiter plates.

-

Bacterial culture.

-

Appropriate growth medium.

-

Cyclo(Phe-Pro) stock solution.

-

0.1% Crystal Violet solution.

-

30% Acetic acid or 95% Ethanol.

-

Plate reader.

Protocol:

-

Inoculum Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium. Dilute the overnight culture to a standardized optical density (OD600) in fresh medium.

-

Biofilm Formation:

-

In a 96-well plate, add the diluted bacterial culture to each well.

-

Add different concentrations of Cyclo(Phe-Pro) to the wells. Include a vehicle control (the solvent used to dissolve cFP) and a no-treatment control.

-

Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium.[16]

-

-

Washing:

-

Carefully remove the planktonic (non-adherent) bacteria from each well by aspiration or gentle decanting.

-

Wash the wells gently with sterile phosphate-buffered saline (PBS) or water to remove any remaining planktonic cells. Repeat this step 2-3 times.[8]

-

-

Staining:

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[16]

-

-

Washing:

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

-

Solubilization and Quantification:

-

Allow the plate to air dry.

-

Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[16]

-

Incubate for 10-15 minutes.

-

Measure the absorbance of the solubilized stain in a plate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Biosynthesis pathways of Cyclo(Phe-Pro) in bacteria.

Caption: Cyclo(Phe-Pro) signaling in Vibrio vulnificus.

Caption: Mechanism of biofilm inhibition by Cyclo(Phe-Pro).

Caption: Workflow for Cyclo(Phe-Pro) extraction and purification.

Conclusion

The study of Cyclo(Phe-Pro) biosynthesis in bacteria is a rapidly evolving field with significant implications for microbiology, drug discovery, and biotechnology. Understanding the enzymatic machinery responsible for its production, the regulatory networks it influences, and the precise methodologies to study it are crucial for harnessing its potential. This technical guide provides a foundational understanding for researchers and professionals, offering a consolidated resource of current knowledge and practical protocols. Further research into the quantitative aspects of cFP production and the kinetic characterization of its biosynthetic enzymes will undoubtedly pave the way for novel applications of this versatile signaling molecule.

References

- 1. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries [jove.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis [foodandnutritionjournal.org]

- 14. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

Cyclo(Phe-Pro): A Fungal Secondary Metabolite with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phenylalanyl-L-Proline), commonly abbreviated as Cyclo(Phe-Pro) or cFP, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of secondary metabolites. Produced by a variety of organisms, including fungi, bacteria, and plants, this stable and structurally rigid molecule has garnered significant attention within the scientific community. Its diverse and potent biological activities, ranging from antimicrobial and anticancer to immunomodulatory and quorum sensing inhibition, position it as a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of Cyclo(Phe-Pro) as a fungal secondary metabolite, with a focus on its producing organisms, biosynthesis, biological functions, and the experimental methodologies used for its study. All quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Cyclo(Phe-Pro)

Cyclo(Phe-Pro) is a secondary metabolite produced by various fungal species, notably within the Aspergillus genus, including Aspergillus flavus and Aspergillus fumigatus[1][2][3]. These cyclic dipeptides are characterized by their high stability against enzymatic degradation compared to their linear counterparts, a feature that enhances their potential as therapeutic agents[4]. The biosynthesis of Cyclo(Phe-Pro) in fungi is primarily carried out by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that assemble the constituent amino acids, L-phenylalanine and L-proline, in an ATP-dependent manner[5][6].

Biosynthesis of Cyclo(Phe-Pro) in Fungi

The formation of Cyclo(Phe-Pro) in fungi is a fascinating process orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs). These mega-enzymes function as molecular assembly lines, activating and linking amino acids without the use of ribosomes. The biosynthesis can be broken down into three key stages: initiation, elongation, and termination/cyclization.

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The NRPS machinery is modular in nature, with each module responsible for the incorporation of a single amino acid. A typical module consists of three core domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid (L-phenylalanine or L-proline) by converting it to an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.

In the case of Cyclo(Phe-Pro) biosynthesis, a di-modular NRPS is involved. The first module recruits and activates L-phenylalanine, while the second module does the same for L-proline. The C domain of the second module then catalyzes the formation of the dipeptide, which remains attached to the T domain of the second module. The final step involves a termination domain, often a Thioesterase (TE) domain, which cleaves the dipeptide from the NRPS and facilitates the intramolecular cyclization to form the stable diketopiperazine ring of Cyclo(Phe-Pro).

Biological Activities of Cyclo(Phe-Pro)

Cyclo(Phe-Pro) exhibits a remarkable spectrum of biological activities, making it a molecule of significant interest for drug development.

Antimicrobial and Antifungal Activity

Cyclo(Phe-Pro) has demonstrated broad-spectrum antibacterial properties[6][7]. It shows synergistic activity with conventional antibiotics against multidrug-resistant pathogens[8][9]. Its antifungal activity has been reported against various fungal species, including Aspergillus fumigatus and Penicillium roqueforti[1][4].

Anticancer Activity

Studies have shown that Cyclo(Phe-Pro) can inhibit the growth of several cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells[4]. It can induce apoptosis in cancer cells, suggesting its potential as an antitumor agent[4]. The combination of Cyclo(Phe-Pro) with other proline-based diketopiperazines has been shown to enhance anti-breast cancer activity by selectively targeting cancer stem cells[10].

Quorum Sensing Inhibition

Cyclo(Phe-Pro) acts as a signaling molecule in bacterial quorum sensing (QS) systems[11][12][13]. It can modulate the expression of virulence factors in pathogenic bacteria like Vibrio cholerae[8]. By interfering with bacterial communication, Cyclo(Phe-Pro) can disrupt biofilm formation, a key factor in chronic infections[14][15].

Immunomodulatory and Antiviral Effects

Cyclo(Phe-Pro) has been shown to modulate host innate immune responses. It can inhibit the NF-κB signaling pathway, a key regulator of inflammation, by preventing the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα[16][17]. This leads to the suppression of pro-inflammatory cytokine production. Additionally, Cyclo(Phe-Pro) can interfere with the RIG-I-mediated antiviral innate immunity, which may enhance susceptibility to certain viral infections[11][18][19][20].

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Cyclo(Phe-Pro) as reported in the literature.

Table 1: Antimicrobial and Antifungal Activity of Cyclo(Phe-Pro)

| Target Organism | Assay Type | Concentration/Dosage | Effect | Reference |

| Pseudomonas aeruginosa | Zone of Inhibition | Not specified | 18 mm zone | [8] |

| Escherichia coli | Zone of Inhibition | Not specified | 12 mm zone | [8] |

| Bacillus sp. | Zone of Inhibition | Not specified | 19 mm zone | [8] |

| Klebsiella pneumoniae | Zone of Inhibition | Not specified | 18 mm zone | [8] |

| Proteus sp. | Zone of Inhibition | Not specified | 14 mm zone | [8] |

| Aspergillus fumigatus | MIC | 20 mg/mL | Total inhibition | [4] |

| Penicillium roqueforti | MIC | 20 mg/mL | Total inhibition | [4] |

Table 2: Anticancer Activity of Cyclo(Phe-Pro)

| Cell Line | Assay Type | Concentration/Dosage | Effect | Reference |

| HT-29 (Colon Cancer) | SRB Assay | 10 mM | >50% growth inhibition | [4] |

| MCF-7 (Breast Cancer) | SRB Assay | 10 mM | Significant growth inhibition | [4] |

| HeLa (Cervical Cancer) | SRB Assay | 10 mM | Significant growth inhibition | [4] |

| HT-29 (Colon Cancer) | Hoechst 33342 | 5 mM | 18.3% chromatin condensation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Cyclo(Phe-Pro) from fungal sources.

Isolation and Purification of Cyclo(Phe-Pro) from Fungal Culture

This protocol outlines the general steps for extracting and purifying Cyclo(Phe-Pro) from a fungal fermentation broth, such as that of Aspergillus flavus.

Protocol:

-

Fungal Culture: Inoculate Aspergillus flavus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 10-14 days at 28°C with shaking.

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel column.

-

Elute with a gradient of solvents, for example, a chloroform-methanol mixture[8].

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions showing similar TLC profiles and test for biological activity.

-

Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a water-acetonitrile gradient[21].

-

-

Characterization:

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of Cyclo(Phe-Pro) against bacteria and fungi.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., 10⁴ fungal spores/mL or 10⁵ bacterial cells/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Prepare a two-fold serial dilution of Cyclo(Phe-Pro) in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of Cyclo(Phe-Pro) that completely inhibits the visible growth of the microorganism[4].

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Cyclo(Phe-Pro) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve[18][22][23].

Signaling Pathways Modulated by Cyclo(Phe-Pro)

Cyclo(Phe-Pro) exerts its immunomodulatory effects by targeting key signaling pathways involved in inflammation and antiviral responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Cyclo(Phe-Pro) has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Interference with the RIG-I Signaling Pathway

RIG-I is a cytosolic pattern recognition receptor that detects viral RNA and initiates an antiviral response, leading to the production of type I interferons. Cyclo(Phe-Pro) can bind to RIG-I and inhibit its signaling.

Conclusion and Future Perspectives

Cyclo(Phe-Pro), a secondary metabolite readily produced by various fungi, presents a compelling case for further investigation in the fields of drug discovery and development. Its diverse biological activities, coupled with its inherent stability, make it an attractive scaffold for the design of novel therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms underlying its various effects, optimizing its production from fungal sources through metabolic engineering, and exploring its potential in preclinical and clinical studies. The comprehensive data and protocols presented in this guide aim to facilitate and inspire further research into this promising fungal metabolite.

References

- 1. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Nonribosomal peptide synthesis in Aspergillus fumigatus and other fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Identification of Cyclo(Phe-Pro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic data and methodologies required for the unambiguous identification of Cyclo(L-Phenylalanyl-L-Proline), a cyclic dipeptide (also known as a diketopiperazine, DKP) of significant interest in biological and pharmaceutical research. The guide summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for its characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary technique for determining the molecular weight and fragmentation pattern of Cyclo(Phe-Pro), confirming its elemental composition and substructures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for formula determination.

Data Presentation: Mass Spectrometry

The expected mass spectrometric data for Cyclo(Phe-Pro) is summarized below. The monoisotopic mass of the neutral molecule (C₁₄H₁₆N₂O₂) is 244.1212 Da.

| Ion Species | Calculated m/z | Observed m/z | Technique | Source |

| [M+H]⁺ | 245.1285 | 245.1288 / 245.1290 | HRMS (ESI) | [1] |

| [M+H]⁺ | 244.8 | - | LC/MS | [2] |

Table 1: Molecular Ion Data for Cyclo(Phe-Pro).

Upon fragmentation (MS/MS), the protonated molecule yields characteristic ions that correspond to specific structural components of the dipeptide.

| Parent Ion (m/z) | Fragment Ions (m/z) | Interpretation | Source |

| 244.8 | 216.8, 119.9, 70.2 | Loss of CO, Phenylalanine immonium ion, Proline immonium ion | [2] |

Table 2: Key MS/MS Fragmentation Data for Cyclo(Phe-Pro).

Experimental Protocol: Mass Spectrometry

The following protocol outlines a general procedure for the analysis of a purified Cyclo(Phe-Pro) sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation :

-

Dissolve the purified Cyclo(Phe-Pro) sample in a solvent compatible with reverse-phase chromatography, such as a mixture of HPLC-grade water and acetonitrile (e.g., 50:50 v/v).[3]

-

To ensure proper ionization in positive ion mode, add a small amount of an organic acid, typically 0.1% formic acid.[3] Acetic acid can be a substitute if ion pairing is a concern, while trifluoroacetic acid (TFA) should be avoided for low-concentration samples due to potential signal suppression.[3]

-

The sample must be free of non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., SDS, Triton X-100), as these will interfere with ionization and contaminate the instrument.[3] If necessary, perform sample cleanup using solid-phase extraction (SPE) or HPLC desalting.[4]

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Data Acquisition :

-

Instrument : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, coupled to an HPLC system is recommended for accurate mass measurements.[1][5]

-

Chromatography : Inject the sample onto a C18 reversed-phase HPLC column. Elute the analyte using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Ionization : Utilize Electrospray Ionization (ESI) in positive ion mode.[1]

-

MS Scan : Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da) to detect the [M+H]⁺ ion.

-

MS/MS Scan : Perform data-dependent acquisition (DDA) or targeted fragmentation of the parent ion (m/z ~245.1) to obtain the fragment ion spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of Cyclo(Phe-Pro). ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon framework. The chemical shifts can vary slightly depending on the solvent used.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the reported NMR data for Cyclo(L-Phe-L-Pro) in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[1] | Chemical Shift (δ) in CD₃OD (ppm)[6] |

|---|---|---|

| Phe-NH | 5.92 (s, 1H) | - |

| Phe-αH | 4.32 (dd, J=10.4, 3.7 Hz, 1H) | 4.46 (t, J=3.9 Hz, 1H) |

| Phe-βH | 3.65–3.54 (m, 1H), 2.84 (dd, J=14.5, 10.3 Hz, 1H) | 3.19 (d, J=3.8 Hz, 2H) |

| Phe-Aromatic | 7.38 (t, J=7.3 Hz, 2H), 7.31 (t, J=7.2 Hz, 1H), 7.25 (d, J=7.5 Hz, 2H) | 7.23–7.32 (m, 5H) |

| Pro-αH | 4.11 (t, J=8.1 Hz, 1H) | 4.09 (dd, J=9.8, 7.2 Hz, 1H) |

| Pro-βH | 2.36 (dt, J=13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H) | 2.08–2.15 (m, 1H) |

| Pro-γH | 2.02–1.87 (m, 2H) | 1.79–1.86 (m, 2H) |

| Pro-δH | 3.68 (dt, J=12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 1H) | 3.52–3.60 (m, 1H), 3.36–3.42 (m, 1H) |

Table 3: ¹H NMR Chemical Shifts for Cyclo(L-Phe-L-Pro).

¹³C NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm)[1] | Chemical Shift (δ) in CD₃OD (ppm)[6] |

|---|---|---|

| Phe-C=O | 165.05 | 166.93 |

| Pro-C=O | 169.70 | 170.96 |

| Phe-αC | 56.31 | 57.69 |

| Phe-βC | 36.80 | 38.19 |

| Phe-Aromatic C (Quaternary) | 135.77 | 137.39 |

| Phe-Aromatic CH | 129.27, 129.17, 127.60 | 131.04, 129.48, 128.09 |

| Pro-αC | 59.12 | 60.09 |

| Pro-βC | 28.33 | 29.37 |

| Pro-γC | 22.51 | 22.79 |

| Pro-δC | 45.49 | 45.98 |

Table 4: ¹³C NMR Chemical Shifts for Cyclo(L-Phe-L-Pro).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of Cyclo(Phe-Pro) is as follows.

-

Sample Preparation :

-

Dissolve approximately 1-5 mg of the purified Cyclo(Phe-Pro) sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Ensure the solvent is of high purity (≥99.8% D).

-

Add an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm, although referencing to the residual solvent peak is also common.[1][5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition :

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and resolution.[6][7]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total acquisition time will be necessary.

-

-

2D NMR (Optional but Recommended) :

-

For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (proton-proton correlations), HSQC (one-bond proton-carbon correlations), and HMBC (long-range proton-carbon correlations).[9] These experiments are crucial for confirming the connectivity of the amino acid residues.

-

-

Integrated Workflow for Identification

The identification of Cyclo(Phe-Pro) is most robust when MS and NMR data are used in conjunction. The following diagram illustrates a standard workflow from sample to confirmed structure.

Caption: Workflow for the spectroscopic identification of Cyclo(Phe-Pro).

References

- 1. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massspec.unm.edu [massspec.unm.edu]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Cyclo(Phe-Pro)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclic dipeptide Cyclo(Phe-Pro), also known as (3S,8aS)-3-benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a naturally occurring compound produced by various bacteria and fungi.[1] This simple cyclic peptide has garnered significant attention in the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on the biological activities of Cyclo(Phe-Pro), with a focus on its anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

Cyclo(Phe-Pro) has demonstrated significant growth inhibitory and pro-apoptotic effects in various cancer cell lines.[2] The antiproliferative activity has been quantified through various assays, with the IC50 values summarized in the table below.

Quantitative Data: Anticancer Activity of Cyclo(Phe-Pro)

| Cell Line | Cancer Type | Assay | IC50 Value (mM) | Reference |

| HeLa | Cervical Cancer | MTT | 2.92 ± 1.55 | [3] |

| HT-29 | Colon Cancer | MTT | 4.04 ± 1.15 | [3] |

| MCF-7 | Breast Cancer | MTT | 6.53 ± 1.26 | [3] |

Experimental Protocols

The anticancer effects of Cyclo(Phe-Pro) have been primarily evaluated using the following key experimental protocols:

-

Sulforhodamine B (SRB) Assay: This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

-

Seed cells in a 96-well plate and treat with varying concentrations of Cyclo(Phe-Pro).

-

After the desired incubation period, fix the cells with 10% trichloroacetic acid (TCA).

-

Stain the fixed cells with 0.4% SRB solution.

-

Wash away the unbound dye with 1% acetic acid.

-

Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of living cells.

-

-

MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and treat with Cyclo(Phe-Pro).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 590 nm. The intensity of the purple color is proportional to the number of viable cells.[3]

-

-

Hoechst 33342 Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.

-

Culture cells and treat with Cyclo(Phe-Pro).

-

Prepare a staining solution of Hoechst 33342 in phosphate-buffered saline (PBS).

-

Remove the culture medium and add the staining solution to the cells.

-

Incubate for 5-10 minutes, protected from light.

-

Wash the cells with PBS.

-

Image the cells using a fluorescence microscope with a DAPI filter set. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

-

-

Annexin V Binding Assay: This assay is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis.

-

Harvest cells after treatment with Cyclo(Phe-Pro).

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.

-

Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer properties of Cyclo(Phe-Pro).

Antimicrobial Activity

Cyclo(Phe-Pro) exhibits broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi.[4] Its efficacy has been demonstrated through various assays, with quantitative data presented below.

Quantitative Data: Antimicrobial Activity of Cyclo(Phe-Pro)

| Microorganism | Type | Assay | Activity Metric | Value | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | MIC | 25 ppm | [2] |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | MBC | 50 ppm | [2] |

| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | MIC | 100 ppm | [2] |

| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | MBC | 200 ppm | [2] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Disc Diffusion | Zone of Inhibition | 18 mm | [5] |

| Bacillus sp. | Gram-positive Bacteria | Disc Diffusion | Zone of Inhibition | 19 mm | [5] |

| Klebsiella pneumoniae | Gram-negative Bacteria | Disc Diffusion | Zone of Inhibition | 18 mm | [5] |

| Proteus sp. | Gram-negative Bacteria | Disc Diffusion | Zone of Inhibition | 14 mm | [5] |

| Aspergillus fumigatus | Fungus | Broth Microdilution | MIC | 20 mg/mL | [6] |

| Penicillium roqueforti | Fungus | Broth Microdilution | MIC | 20 mg/mL | [6] |

Note: The concentration of Cyclo(Phe-Pro) used for the disc diffusion assay that resulted in the reported zones of inhibition was not explicitly stated in the source.

Experimental Protocol

-

Kirby-Bauer Disc Diffusion Assay: This method is used to determine the susceptibility of bacteria to a substance.

-

Prepare a lawn of the test bacterium on a Mueller-Hinton agar plate.

-

Impregnate sterile filter paper discs with a known concentration of Cyclo(Phe-Pro).

-

Place the discs on the surface of the agar.

-

Incubate the plate at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited). A larger zone indicates greater susceptibility.

-

Neuroprotective Effects

Cyclo(Phe-Pro) has been identified as a potential neuroprotective agent, primarily through its activity as a partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist.[7] It has been shown to protect neuronal cells from oxidative stress-induced apoptosis.[4]

Quantitative Data: Neuroprotective Activity of Cyclo(Phe-Pro)

| Cell Line | Condition | Assay | Concentration (µM) | Observed Effect | Reference |

| SH-SY5Y | H₂O₂-induced oxidative stress | MTT Assay | 10, 20, 40 | Dose-dependent increase in cell viability | [4] |

| Ac2F | PPAR-γ Transactivation | Luciferase Assay | 40 | Significant activation of PPAR-γ | [4] |

Signaling Pathways

-

PPAR-γ Activation: Cyclo(Phe-Pro) acts as a partial agonist for PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation and cellular metabolism.[7] Activation of PPAR-γ can lead to the transcription of genes involved in antioxidant defense and the suppression of pro-inflammatory signaling pathways.

-

Inhibition of NF-κB Signaling: Cyclo(Phe-Pro) has been shown to inhibit the activation and translocation of the nuclear factor-kappa B (NF-κB).[4] NF-κB is a key transcription factor involved in the inflammatory response and apoptosis. By inhibiting NF-κB, Cyclo(Phe-Pro) can reduce the expression of pro-inflammatory cytokines and pro-apoptotic proteins.

Caption: Signaling pathways involved in the neuroprotective effects of Cyclo(Phe-Pro).

Quorum Sensing in Bacteria

In addition to its direct antimicrobial effects, Cyclo(Phe-Pro) also functions as a quorum-sensing signal molecule in some bacteria, such as Vibrio species.[8] It is involved in a complex signaling cascade that regulates gene expression in response to cell population density.

Signaling Pathway in Vibrio vulnificus

In Vibrio vulnificus, Cyclo(Phe-Pro) is part of a signaling pathway that confers resistance to oxidative stress. The proposed pathway is as follows:

-

ToxR Activation: Cyclo(Phe-Pro) is thought to interact with the transmembrane protein ToxR.

-

LeuO Upregulation: This interaction leads to the upregulation of the transcriptional regulator LeuO.

-

vHUαβ Expression: LeuO, in turn, enhances the transcription of the histone-like proteins vHUα and vHUβ.

-

RpoS Stabilization: vHUα and vHUβ post-transcriptionally stabilize the mRNA of the alternative sigma factor RpoS.

-

KatG Expression: The increased level of RpoS induces the expression of katG, which encodes for hydroperoxidase I, an enzyme that detoxifies hydrogen peroxide.

Caption: Cyclo(Phe-Pro) mediated quorum-sensing pathway in Vibrio vulnificus.

Conclusion

Cyclo(Phe-Pro) is a versatile cyclic dipeptide with a remarkable range of biological activities. Its demonstrated efficacy in inhibiting cancer cell growth, combating a broad spectrum of microbes, and protecting neuronal cells from oxidative stress highlights its potential as a lead compound for the development of new therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising natural product. Further investigations into its in vivo efficacy, pharmacokinetic properties, and safety profile are warranted to translate these preclinical findings into clinical applications.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iron-Fur complex suppresses the expression of components of the cyclo-(Phe-Pro)-signaling regulatory pathway in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Phe-Pro): A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-phenylalanyl-L-proline), a cyclic dipeptide also known as cFP, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of cFP, focusing on its mechanisms of action, preclinical data, and prospective uses in drug development. The information is presented to aid researchers and professionals in navigating the complexities of cFP's pharmacology and to stimulate further investigation into its therapeutic utility.

Antimicrobial and Quorum Sensing Modulation

Cyclo(Phe-Pro) has demonstrated notable effects on microbial systems, acting as both a direct antimicrobial agent and a modulator of bacterial communication, known as quorum sensing (QS).

Antibacterial and Antifungal Activity

Studies have shown that cFP exhibits broad-spectrum antibacterial properties.[1] It has also been identified as having antifungal activity.[1] The antimicrobial effects of cFP have been observed against a range of pathogens, suggesting its potential as a lead compound for the development of new anti-infective agents.[1]

Quorum Sensing Inhibition

A significant aspect of cFP's antimicrobial potential lies in its ability to interfere with quorum sensing, the cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[2] By disrupting these signaling pathways, cFP can attenuate the pathogenicity of bacteria without necessarily killing them, which may reduce the selective pressure for resistance development. For instance, cFP has been shown to inhibit the production of virulence factors and biofilm formation in Staphylococcus aureus.[3]

In Vibrio cholerae, cFP has been found to downregulate the production of cholera toxin and toxin-coregulated pilus by activating the expression of leuO, which in turn represses key virulence regulators.[4]

Table 1: Antimicrobial and Quorum Sensing Activity of Cyclo(Phe-Pro)

| Organism | Activity | Concentration | Effect | Reference |

| Escherichia coli | Antibacterial | Not specified | Inhibition of growth | [1] |

| Pseudomonas aeruginosa | Antibacterial | Not specified | Inhibition of growth | [1][5] |

| Klebsiella pneumoniae | Antibacterial | Not specified | Inhibition of growth | [1][5] |

| Staphylococcus aureus | Antibacterial & Anti-biofilm | 12.3 mmol/L | Inhibition of virulence factor production and biofilm formation | [3] |

| Bacillus subtilis | Antibacterial | Not specified | Inhibition of growth | [1] |

| Streptococcus pneumoniae | Antibacterial | Not specified | Inhibition of growth | [1] |

| Candida albicans | Antifungal | Not specified | Inhibition of growth | [1] |

| Aspergillus niger | Antifungal | Not specified | Inhibition of growth | [1] |

| Penicillium notatum | Antifungal | Not specified | Inhibition of growth | [1] |

| Vibrio cholerae | Quorum Sensing Modulation | 0.5-1.0 mM | Inhibition of cholera toxin (CT) and toxin-coregulated pilus (TCP) expression | [6] |

| Various Gram-positive and Gram-negative bacteria | Synergistic Antibiotic Activity | Not specified | Synergistic and partially synergistic activity with conventional antibiotics | [5][7] |

Anticancer Activity

Cyclo(Phe-Pro) has demonstrated promising anticancer properties across various cancer cell lines. Its mechanisms of action appear to involve the inhibition of cell proliferation and the induction of apoptosis.

Inhibition of Cancer Cell Growth

Research has shown that cFP can significantly inhibit the growth of several human cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells.[8][9][10] A dose-dependent growth inhibition has been observed, with a 10 mM concentration of cFP causing over 50% growth inhibition in these cell lines.[8][9]

Induction of Apoptosis

Beyond cytostatic effects, cFP has been shown to induce apoptosis, or programmed cell death, in cancer cells. In HT-29 colon cancer cells, treatment with 5 mM cFP led to chromatin condensation in a significant percentage of cells and the externalization of phosphatidylserine, both hallmarks of apoptosis.[8][9] More recent studies have shown that in combination with other proline-based 2,5-diketopiperazines, cis-cyclo(L-Phe-L-Pro) can suppress the proliferation of MDA-MB-231 breast cancer cells by inducing G1-phase arrest and mitochondria-mediated apoptosis.[11] This was evidenced by the increased expression of cytochrome c, cleaved caspase-3, and BAD, alongside the downregulation of the anti-apoptotic protein Bcl-2.[11]

Targeting Cancer Stem Cells

Intriguingly, combinations of cFP have been shown to target cancer stem cells, a subpopulation of cells within a tumor that are thought to drive tumor growth and recurrence.[11] This was demonstrated by a reduction in the CD133+ subpopulation, repression of the pluripotency factor Oct4, and inhibition of sphere formation in breast cancer cells.[11] In vivo studies using xenograft models in SCID mice showed that oral administration of a cFP-containing mixture resulted in a significant reduction in tumor volume without observable systemic toxicity.[11]

Table 2: Anticancer Activity of Cyclo(Phe-Pro)

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| HT-29 | Colon Cancer | 10 mM | >50% growth inhibition | [8][9] |

| HT-29 | Colon Cancer | 5 mM | 18.3±2.8% of cells with chromatin condensation (apoptosis) | [8][9] |

| MCF-7 | Breast Cancer | 10 mM | >50% growth inhibition | [8][9] |

| HeLa | Cervical Cancer | 10 mM | >50% growth inhibition | [8][9] |

| MDA-MB-231 | Breast Cancer | Not specified (in combination) | G1-phase arrest, mitochondria-mediated apoptosis, inhibition of cancer stem cell characteristics | [11] |

| Melanoma Cells | Melanoma | Not specified (related cyclic peptides) | Cytotoxic and cytostatic effects | [12][13] |

Neuroprotective Effects

Cyclo(Phe-Pro) has been identified as a potential neuroprotective agent, with studies highlighting its ability to counteract oxidative stress-induced neurodegeneration.

PPAR-γ Agonism and Antioxidant Activity

cFP has been characterized as a partial peroxisome proliferator-activated receptor-gamma (PPAR-γ) activator.[14][15] This activity is significant as PPAR-γ activation is implicated in neuroprotection. In studies using SH-SY5Y human neuroblastoma cells, cFP demonstrated a protective effect against hydrogen peroxide (H₂O₂)-induced damage.[14][15][16] It was found to reduce the generation of reactive oxygen species (ROS) and prevent the loss of mitochondrial membrane potential.[15][16]

Inhibition of Apoptotic Pathways

The neuroprotective mechanism of cFP also involves the inhibition of key apoptotic proteins. Western blotting analysis revealed that cFP treatment inhibited the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), both of which are crucial mediators of apoptosis.[15][16]

Modulation of Inflammatory Pathways

Furthermore, cFP has been shown to inhibit the activation and translocation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and apoptosis.[15] This suggests that cFP's neuroprotective effects are, in part, mediated through the suppression of neuroinflammatory pathways.

Immunomodulatory Effects

Cyclo(Phe-Pro) can modulate the host's innate immune response, an activity that has implications for both infectious diseases and potentially inflammatory conditions.

Inhibition of RIG-I-Mediated Antiviral Immunity

cFP, a quorum-sensing molecule produced by Vibrio vulnificus, has been shown to specifically interact with the retinoic acid-inducible gene-I (RIG-I), a key pattern recognition receptor involved in the detection of viral RNA.[6][17][18][19] This interaction inhibits the polyubiquitination of RIG-I, which in turn suppresses the activation of interferon regulatory factor 3 (IRF-3) and reduces the production of type I interferons.[6][17] This ultimately enhances susceptibility to viruses such as Hepatitis C (HCV) and influenza virus.[6][17]

Suppression of NF-κB Signaling

In the context of bacterial infection, cFP produced by Vibrio vulnificus can suppress the host's innate immune responses by inhibiting the NF-κB pathway.[20][21] It achieves this by inhibiting the phosphorylation of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents the translocation of NF-κB to the nucleus.[20][21] This suppression of pro-inflammatory cytokine production, nitric oxide, and reactive oxygen species facilitates the survival and propagation of the pathogen within the host.[20]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the therapeutic potential of Cyclo(Phe-Pro).

Cell Viability and Growth Inhibition Assays (MTT and SRB)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria, while the Sulforhodamine B (SRB) assay measures cell density based on the protein content of the cells.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cyclo(Phe-Pro) (e.g., 0.008-10 mM) for a specified duration (e.g., 72 hours).[8][9]

-

For MTT assay, add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

-

For SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and wash to remove unbound dye. Solubilize the bound dye and measure the absorbance.

-

Calculate the percentage of growth inhibition relative to untreated control cells.

-

Apoptosis Assays (Hoechst 33342 and Annexin V Staining)

-

Principle: Hoechst 33342 is a fluorescent stain that binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis (chromatin condensation). Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

Methodology:

-

Treat cells with Cyclo(Phe-Pro) as described above.

-

For Hoechst staining, incubate the cells with Hoechst 33342 solution and visualize the nuclei using fluorescence microscopy.[8][9] Quantify the percentage of cells with condensed chromatin.

-

For Annexin V staining, harvest the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) and analyze the cells by flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for investigating the effects of Cyclo(Phe-Pro) on signaling pathways.

-

Methodology:

-

Treat cells with Cyclo(Phe-Pro) and/or other stimuli (e.g., LPS, H₂O₂).

-

Lyse the cells to extract total protein and determine the protein concentration.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bcl-2, p-IKK, IκBα).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by Cyclo(Phe-Pro) is essential for a clear understanding of its mechanisms of action.

Caption: Inhibition of the NF-κB signaling pathway by Cyclo(Phe-Pro).

References

- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. cyclo l-phe l-pro: Topics by Science.gov [science.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclo(-Phe-Pro) | CymitQuimica [cymitquimica.com]

- 11. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus [mdpi.com]

- 15. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. DSpace at KOASAS: Vibrio vulnificus quorum-sensing molecule cyclo (Phe-Pro) inhibits RIG-I-mediated antiviral innate immunity [koasas.kaist.ac.kr:8080]

- 19. researchgate.net [researchgate.net]

- 20. Cyclo(Phe-Pro) produced by the human pathogen Vibrio vulnificus inhibits host innate immune responses through the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

Methodological & Application